molecular formula C9H18O2 B3044358 1-Methoxy-6-methylhept-5-EN-2-OL CAS No. 100011-01-6

1-Methoxy-6-methylhept-5-EN-2-OL

Cat. No.: B3044358
CAS No.: 100011-01-6
M. Wt: 158.24 g/mol
InChI Key: VCVDZIQGGDIIMK-UHFFFAOYSA-N
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Description

1-Methoxy-6-methylhept-5-en-2-ol is a tertiary alcohol featuring a methoxy group at position 1, a methyl group at position 6, and a double bond at position 5 of the heptene backbone. For instance, 6-methylhept-5-en-2-ol (a close analog lacking the methoxy group) is documented with an IUPAC name and molecular framework . The methoxy substituent likely enhances steric bulk and alters polarity compared to non-substituted analogs, influencing solubility and interaction with biological targets or synthetic reagents.

Properties

CAS No.

100011-01-6

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

1-methoxy-6-methylhept-5-en-2-ol

InChI

InChI=1S/C9H18O2/c1-8(2)5-4-6-9(10)7-11-3/h5,9-10H,4,6-7H2,1-3H3

InChI Key

VCVDZIQGGDIIMK-UHFFFAOYSA-N

SMILES

CC(=CCCC(COC)O)C

Canonical SMILES

CC(=CCCC(COC)O)C

Origin of Product

United States

Comparison with Similar Compounds

6-Methylhept-5-en-2-ol

  • Structure : Lacks the methoxy group at position 1.
  • Key Data : Molecular formula C₈H₁₆O , molecular weight 128.21 g/mol (inferred from ).

2-(3-Methoxy-4-methylphenyl)-6-methylhept-5-en-2-ol ()

  • Structure: Features a methoxy-substituted aromatic ring attached to the heptenol backbone.
  • Key Data :
    • Molecular Weight : 248.3 g/mol (calculated from C₁₆H₂₄O₂ ).
    • Spectroscopy :
  • ¹H-NMR : Peaks at δ 1.43 (s, 3H), 3.84 (s, 3H, methoxy), and 5.11 (t, J = 6.5 Hz, double bond proton) .
  • ESI-MS : M+H−H₂O = 231, indicating dehydration during ionization .

(1S,2R,5R)-2-Methyl-5-((R)-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexan-2-ol ()

  • Structure : Bicyclic framework with a 6-methylhept-5-en-2-yl substituent.
  • Key Data :
    • Molecular Formula : C₁₅H₂₆O.
    • Molecular Weight : 222.37 g/mol .
  • Reactivity : The bicyclic system imposes significant steric constraints, likely reducing solubility in polar solvents compared to linear analogs.

Physicochemical and Functional Comparisons

Property 1-Methoxy-6-methylhept-5-en-2-ol (Inferred) 6-Methylhept-5-en-2-ol 2-(3-Methoxy-4-methylphenyl)-6-methylhept-5-en-2-ol Bicyclo Derivative
Molecular Formula C₉H₁₈O₂ (hypothetical) C₈H₁₆O C₁₆H₂₄O₂ C₁₅H₂₆O
Molecular Weight (g/mol) 158.24 128.21 248.3 222.37
Key Functional Groups Methoxy, tertiary alcohol, alkene Tertiary alcohol, alkene Aromatic methoxy, tertiary alcohol, alkene Bicyclic alcohol, alkene
Polarity Moderate (methoxy increases polarity) Low Moderate (aromatic ring adds hydrophobicity) Low (steric bulk dominates)

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